
3,6,8-Tribromochromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Tribromochromone is a brominated derivative of chromone, a naturally occurring compound found in various plants This compound is characterized by the presence of three bromine atoms at the 3rd, 6th, and 8th positions of the chromone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Tribromochromone typically involves the bromination of chromone. One common method is the direct bromination of chromone using bromine in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,8-Tribromochromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The chromone ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Substituted chromone derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized chromone derivatives.
Reduction Reactions: Dihydrochromone derivatives.
Aplicaciones Científicas De Investigación
3,6,8-Tribromochromone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6,8-Tribromochromone involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5,7-Tribromochromone: Another brominated chromone derivative with bromine atoms at different positions.
3,6,8-Trichlorochromone: A chlorinated analog with similar chemical properties but different reactivity.
3,6,8-Trifluorochromone: A fluorinated analog with distinct electronic properties.
Uniqueness
3,6,8-Tribromochromone is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
288399-60-0 |
|---|---|
Fórmula molecular |
C9H3Br3O2 |
Peso molecular |
382.83 g/mol |
Nombre IUPAC |
3,6,8-tribromochromen-4-one |
InChI |
InChI=1S/C9H3Br3O2/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H |
Clave InChI |
AVDVRNRZQQNVPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


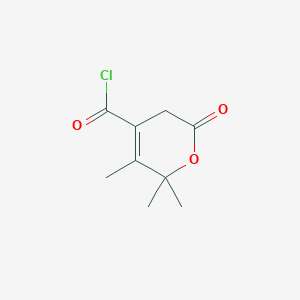
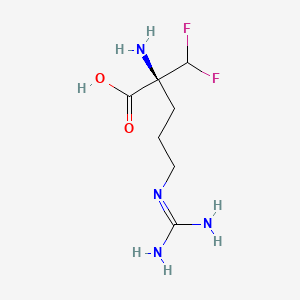
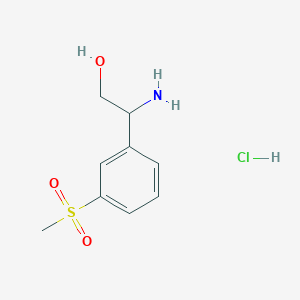
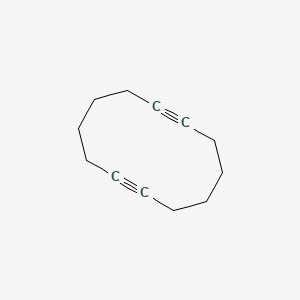
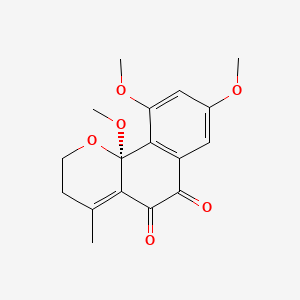

![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)







